molecular formula C16H25NO5S B2420453 N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide CAS No. 2415509-66-7

N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide

Cat. No. B2420453
CAS RN: 2415509-66-7
M. Wt: 343.44
InChI Key: UUUFJHFDTXRVSW-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide, also known as HMBP, is a chemical compound that has garnered significant attention in scientific research. HMBP is a synthetic compound that is primarily used in laboratory experiments to study its biochemical and physiological effects. The compound has been found to exhibit various properties that make it an ideal candidate for research purposes.

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, through the inhibition of the nuclear factor-κB (NF-κB) pathway. N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, which are involved in various inflammatory diseases. N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide has also been found to have potential therapeutic applications in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. In addition, N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide has been shown to exhibit analgesic and antipyretic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide in laboratory experiments is its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, as well as potential therapeutic applications in the treatment of cancer. Another advantage of using N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide in laboratory experiments is its synthetic nature, which allows for the production of large quantities of the compound.
One of the main limitations of using N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide in laboratory experiments is its limited availability. The synthesis of N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide is a complex process that requires the use of specialized equipment and reagents. Another limitation of using N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide in laboratory experiments is its potential toxicity. The compound has not been extensively studied for its toxicity, and its long-term effects are not fully understood.

Future Directions

There are several future directions for the study of N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide. One direction is to further investigate the mechanism of action of the compound. Another direction is to study the potential therapeutic applications of N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide in the treatment of various inflammatory diseases and cancer. Additionally, future studies could focus on the development of novel synthetic analogues of N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide with improved therapeutic properties.

Synthesis Methods

The synthesis of N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide involves the reaction between 2-hydroxy-4-methoxy-2-methylbutyric acid and 4-methylsulfonylphenylacetic acid. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide.

Scientific Research Applications

N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in various inflammatory diseases. N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide has also been found to have potential therapeutic applications in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5S/c1-16(19,10-11-22-2)12-17-15(18)9-6-13-4-7-14(8-5-13)23(3,20)21/h4-5,7-8,19H,6,9-12H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUFJHFDTXRVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-(4-methanesulfonylphenyl)propanamide

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